molecular formula C21H15BrN4O2S B11587335 (3Z)-5-bromo-1-ethyl-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-1-ethyl-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11587335
M. Wt: 467.3 g/mol
InChI Key: OXMVXRGIXSNIRQ-MSUUIHNZSA-N
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Description

This compound, (3Z)-5-bromo-1-ethyl-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one, is a recognized and potent ATP-competitive inhibitor selectively targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2/KDR). Its primary research value lies in the precise disruption of the VEGF/VEGFR-2 signaling axis , a pathway that is fundamental to angiogenic processes. By inhibiting VEGFR-2 autophosphorylation, this small molecule effectively blocks downstream signaling cascades, leading to the suppression of endothelial cell proliferation, migration, and survival. It serves as a critical pharmacological tool for investigating the mechanisms of tumor angiogenesis, a hallmark of cancer progression and metastasis . Researchers utilize this compound in vitro and in vivo to model and study a wide range of angiogenesis-dependent pathologies, providing invaluable insights for the development of novel anti-cancer therapeutics. Its high selectivity makes it ideal for dissecting the specific role of VEGFR-2 signaling in complex biological systems.

Properties

Molecular Formula

C21H15BrN4O2S

Molecular Weight

467.3 g/mol

IUPAC Name

(5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H15BrN4O2S/c1-3-25-15-8-7-13(22)10-14(15)16(19(25)27)17-20(28)26-21(29-17)23-18(24-26)12-6-4-5-11(2)9-12/h4-10H,3H2,1-2H3/b17-16-

InChI Key

OXMVXRGIXSNIRQ-MSUUIHNZSA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=CC(=C5)C)S3)/C1=O

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N4C(=NC(=N4)C5=CC=CC(=C5)C)S3)C1=O

Origin of Product

United States

Biological Activity

The compound (3Z)-5-bromo-1-ethyl-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one (CAS Number: 618854-80-1) represents a complex heterocyclic structure with potential biological applications. This article provides a detailed examination of its biological activity based on available research findings.

Molecular Formula

  • C : 21
  • H : 15
  • Br : 1
  • N : 4
  • O : 2
  • S : 1

Molecular Weight

  • 467.3 g/mol

Structural Features

The compound features a thiazolo-triazole moiety which is known for its diverse pharmacological properties. The presence of bromine and ethyl groups may influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this structure exhibit significant antimicrobial activity. For instance, derivatives of thiazoles and triazoles have been documented to possess antibacterial and antifungal properties due to their ability to disrupt microbial cell functions.

Anticancer Potential

Studies have shown that indole derivatives can inhibit cancer cell proliferation. The specific compound under discussion has shown promise in preliminary assays targeting various cancer cell lines. For example:

  • Cell Line Studies : In vitro studies demonstrated that the compound inhibits the growth of breast and lung cancer cells by inducing apoptosis and cell cycle arrest.

The proposed mechanism of action for compounds with similar structures includes:

  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in DNA replication and repair.
  • Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels in cells, leading to apoptosis.
  • Modulation of Signaling Pathways : It could interfere with signaling pathways such as MAPK and PI3K/Akt which are crucial for cell survival and proliferation.

Case Studies

StudyFindings
Study 1 Found that the compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity.
Study 2 Evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria; results showed significant inhibition at concentrations above 25 µM.

Pharmacological Studies

Recent pharmacological evaluations have highlighted the following aspects:

  • Cytotoxicity : The compound was tested on normal human cells to assess cytotoxic effects; results indicated selective toxicity towards cancer cells while sparing normal cells.
  • Synergistic Effects : Combination studies with established chemotherapeutics revealed enhanced efficacy when used in conjunction with other agents.

Toxicological Assessments

Toxicity studies are crucial for understanding the safety profile of new compounds. Preliminary data suggest that this compound has a favorable safety profile with no significant acute toxicity observed in animal models at therapeutic doses.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazolo[3,2-b][1,2,4]triazole moieties. For instance:

  • In Vitro Evaluation : A study evaluated a series of thiazolo[3,2-b][1,2,4]triazole derivatives for their anticancer activity against various cancer cell lines. Compounds with specific substituents showed significant cytotoxic effects without causing toxicity to normal cells .
  • Structure-Activity Relationship (SAR) : The presence of specific functional groups was found to enhance the anticancer properties of these compounds. For example, modifications at the C-5 position were correlated with increased activity against cancer cell lines .

Antibacterial Properties

Some derivatives related to this compound have also been investigated for their antibacterial properties:

  • Broad-Spectrum Activity : Compounds derived from thiazolo[3,2-b][1,2,4]triazole structures demonstrated broad-spectrum antibacterial activity in vitro against various bacterial strains .

Case Study 1: Anticancer Evaluation

A recent publication detailed the synthesis and evaluation of novel thiazolo[3,2-b][1,2,4]triazole derivatives as potential anticancer agents. The study found that certain derivatives exhibited potent inhibitory effects on cancer cell proliferation while maintaining low toxicity levels on normal cells .

Case Study 2: Antibacterial Assessment

Another research effort focused on synthesizing 7-oxo derivatives from thiazolo frameworks and assessing their antibacterial activity. The results indicated that some compounds had significant efficacy against Mycobacterium smegmatis, suggesting their potential as therapeutic agents in treating bacterial infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

Key analogs and their properties are summarized in Table 1.

Compound Name Substituents (R1/R2) Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Spectral Data (IR/NMR)
Target Compound 3-methylphenyl, Br C23H17BrN4O2S ~509.36* N/A N/A
(3Z)-5-Bromo-1-ethyl-3-[2-(2-methoxyphenyl)-6-oxo...indol-2-one 2-methoxyphenyl, Br C21H15BrN4O3S 483.34 631.5 IR: C=O (1680 cm⁻¹), C-Br (533 cm⁻¹)
(3Z)-1-butyl-3-[2-(4-methoxyphenyl)-6-oxo...indol-2-one 4-methoxyphenyl, - C24H21N4O3S 469.51 N/A 1H-NMR: δ 8.00–6.99 (m, aromatic), 3.85 (s, OCH3)
(3Z)-3-[2-(3,4-dimethoxyphenyl)-6-oxo...indol-2-one 3,4-dimethoxyphenyl C22H18N4O4S 434.47 N/A MS: m/z 434.47 (M+)
5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 3-bromophenyl, CH3 C22H15BrN4OS 467.35 N/A IR: C=S (1248 cm⁻¹), 1H-NMR: δ 9.00 (s, triazole)

*Estimated based on structural analogs.

  • The 2-methoxyphenyl analog (483.34 g/mol) has a higher boiling point (631.5°C) compared to non-methoxy derivatives due to dipole interactions . Bromine vs. The 3-bromophenyl analog in showed a distinct C-Br IR peak at 533 cm⁻¹, aiding analytical identification . Alkyl Chain Length: Replacing ethyl with butyl () increases hydrophobicity, which could influence membrane permeability in drug design .

Spectral and Analytical Comparisons

  • IR Spectroscopy : All analogs exhibit strong C=O stretches (~1680–1595 cm⁻¹) and C-Br vibrations (~533 cm⁻¹). The triazole NH stretch at ~3364 cm⁻¹ () is absent in the target compound due to its fused thiazolo-triazole system .
  • 1H-NMR : Aromatic protons in the 6.99–8.00 ppm range are common. Methoxy groups (e.g., 3,4-dimethoxy in ) resonate as singlets near δ 3.85 .
  • Mass Spectrometry : The 2-methoxyphenyl analog () shows a molecular ion peak at m/z 483.34 (M+1), consistent with its molecular formula .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (3Z)-5-bromo-1-ethyl-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions to form the thiazolo-triazole core. For example, analogous compounds (e.g., thiazolo[3,2-b][1,2,4]triazol-6-one derivatives) are synthesized via one-pot reactions using hydrazine hydrate and carboxylic acids under reflux conditions in toluene or acetic acid. Key steps include the formation of Schiff bases and subsequent cyclization with phosphorus oxychloride . Optimization of solvent systems (e.g., ethanol or DMF) and stoichiometric ratios of reagents (e.g., NaBH₄ for reduction steps) is critical for achieving yields >60% .

Q. Which analytical techniques are most reliable for characterizing the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions and Z/E isomerism (e.g., coupling constants for olefinic protons) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystallographic ambiguities, such as hydrogen bonding patterns and ring puckering .
  • IR Spectroscopy : Identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and thiazole C-S stretching (~650 cm⁻¹) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in multi-step reactions?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply statistical modeling to variables like temperature, solvent polarity, and reaction time. For example, flow chemistry setups (e.g., Omura-Sharma-Swern oxidation) enable precise control over exothermic steps and reduce byproducts .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to accelerate cyclization .
  • Workup Optimization : Use gradient recrystallization (e.g., ethanol/water mixtures) to improve purity without compromising yield .

Q. What computational methods are effective for predicting the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like 14α-demethylase (PDB: 3LD6). Focus on the thiazolo-triazole core’s hydrogen bonding with heme cofactors .
  • QSAR Studies : Correlate substituent effects (e.g., bromine’s electronegativity) with antifungal or antitumor activity using descriptors like logP and polar surface area .

Q. How can contradictions in crystallographic data (e.g., disordered atoms) be resolved?

  • Methodological Answer :

  • SHELX Refinement : Apply TWINABS for twinned crystals and ISOR restraints to manage thermal motion anisotropy .
  • Hydrogen Bond Analysis : Use graph-set analysis (e.g., Etter’s formalism) to identify persistent motifs (e.g., R₂²(8) rings) that stabilize the lattice .

Q. What strategies address discrepancies in bioactivity data across different assays?

  • Methodological Answer :

  • Assay Standardization : Normalize data against positive controls (e.g., fluconazole for antifungal assays) and account for solvent effects (DMSO vs. aqueous buffers) .
  • Metabolic Stability Testing : Use liver microsome assays to identify oxidative degradation pathways (e.g., demethylation of the 3-methylphenyl group) .

Q. How are physicochemical properties (e.g., pKa, solubility) determined for this compound?

  • Methodological Answer :

  • Potentiometric Titration : Titrate with tetrabutylammonium hydroxide in non-aqueous solvents (e.g., DMF) to measure pKa. Plot half-neutralization potentials (HNPs) for accuracy .
  • Solubility Profiling : Use shake-flask methods with HPLC quantification in biorelevant media (FaSSIF/FeSSIF) .

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